REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2(O)[C:18]3[N:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.[Mg].[H-].C([Al+]CC(C)C)C(C)C.BrC1C=CC(C(F)(F)F)=CC=1.[N:44]1C2C(=O)CCCC=2C=CC=1>C1COCC1>[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2([NH2:44])[C:18]3[N:17]=[CH:16][CH:15]=[CH:14][C:13]=3[CH2:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1 |f:2.3|
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Name
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8-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinolin-8-ol
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)O)(F)F
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Name
|
|
Quantity
|
515 mg
|
Type
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reactant
|
Smiles
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[Mg]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
hexanes
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Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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N1=CC=CC=2CCCC(C12)=O
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring for 20 min.
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dry ice/acetone bath
|
Type
|
TEMPERATURE
|
Details
|
After cooling for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature as the cooling bath
|
Type
|
STIRRING
|
Details
|
After stirring for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with sat'd NH4Cl
|
Type
|
ADDITION
|
Details
|
The reaction was poured into water and EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined EtOAc layers were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (40 g)
|
Type
|
WASH
|
Details
|
eluting with 0-20% EtOAc in hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1(CCCC=2C=CC=NC12)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |